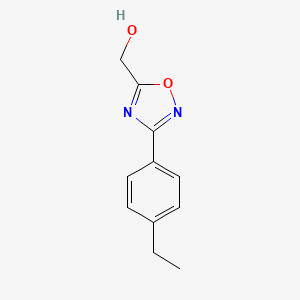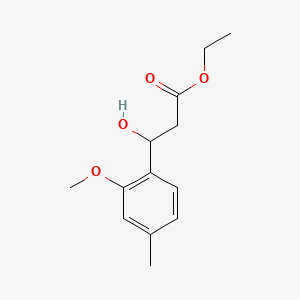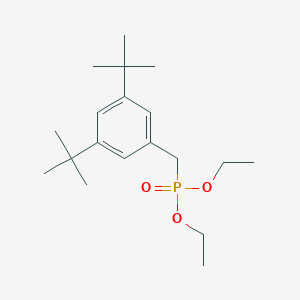
1-(3-Aminophenyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminophenyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . The compound this compound has the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including 1-(3-Aminophenyl)piperidin-3-ol, involves various methods. One efficient method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2, which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences . Additionally, the intramolecular amination of organoboronates provides piperidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve continuous flow reactions and microwave irradiation to achieve efficient cyclocondensation in an alkaline aqueous medium . These methods are scalable and provide high yields of the desired products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)piperidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in cycloaddition and annulation reactions, leading to the formation of spiropiperidines and condensed piperidines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include ammonium acetate, SOCl2, and organoboronates . Reaction conditions often involve the use of catalysts such as Cp*Ir complexes and microwave irradiation to enhance reaction efficiency .
Major Products Formed: The major products formed from the reactions of this compound include substituted piperidines, spiropiperidines, and piperidinones . These products have significant pharmacological and biological activities.
Scientific Research Applications
1-(3-Aminophenyl)piperidin-3-ol has various scientific research applications in chemistry, biology, medicine, and industry. Piperidine derivatives are utilized as building blocks in drug design and synthesis . They exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . The compound is also used in the synthesis of biologically active molecules and potential drug candidates .
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)piperidin-3-ol involves its interaction with molecular targets and pathways in the body. Piperidine derivatives can act as ligands for various receptors and enzymes, modulating their activity and leading to therapeutic effects . The specific molecular targets and pathways involved depend on the structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1-(3-Aminophenyl)piperidin-3-ol include other piperidine derivatives such as 1-(3-Aminophenyl)piperidin-4-ol, 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol, and 1-(3-Aminophenyl)methylpiperidin-4-yl)methanol .
Uniqueness: this compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. The presence of the amino group at the 3-position of the phenyl ring and the hydroxyl group at the 3-position of the piperidine ring contribute to its unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-(3-aminophenyl)piperidin-3-ol |
InChI |
InChI=1S/C11H16N2O/c12-9-3-1-4-10(7-9)13-6-2-5-11(14)8-13/h1,3-4,7,11,14H,2,5-6,8,12H2 |
InChI Key |
MGCJCOWNXOLISM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC(=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Hydroxymethyl)phenyl]-2-propanol](/img/structure/B13691495.png)
![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole](/img/structure/B13691504.png)


![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)

![[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13691530.png)
![Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)


![Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane](/img/structure/B13691568.png)


